molecular formula C15H12ClN3O3S2 B11435682 2-(2,1,3-Benzothiadiazole-4-sulfonyl)-N-(3-chloro-2-methylphenyl)acetamide

2-(2,1,3-Benzothiadiazole-4-sulfonyl)-N-(3-chloro-2-methylphenyl)acetamide

Cat. No.: B11435682
M. Wt: 381.9 g/mol
InChI Key: YAMKVXJTMORLMH-UHFFFAOYSA-N
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Description

2-(2,1,3-Benzothiadiazole-4-sulfonyl)-N-(3-chloro-2-methylphenyl)acetamide is a synthetic organic compound that belongs to the class of benzothiadiazole derivatives. This compound is characterized by the presence of a benzothiadiazole ring system, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry, materials science, and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,1,3-Benzothiadiazole-4-sulfonyl)-N-(3-chloro-2-methylphenyl)acetamide typically involves the following steps:

    Formation of Benzothiadiazole Ring: The benzothiadiazole ring can be synthesized through the cyclization of o-phenylenediamine with sulfur-containing reagents such as sulfuryl chloride or thionyl chloride.

    Sulfonylation: The benzothiadiazole ring is then sulfonylated using sulfonyl chloride in the presence of a base such as pyridine or triethylamine to introduce the sulfonyl group at the 4-position.

    Acylation: The sulfonylated benzothiadiazole is then reacted with 3-chloro-2-methylphenylacetyl chloride in the presence of a base to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation.

Chemical Reactions Analysis

Types of Reactions

2-(2,1,3-Benzothiadiazole-4-sulfonyl)-N-(3-chloro-2-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the sulfonyl group to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, alcohols, bases like sodium hydroxide, and solvents like dimethylformamide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Amino or alkoxy derivatives.

Scientific Research Applications

2-(2,1,3-Benzothiadiazole-4-sulfonyl)-N-(3-chloro-2-methylphenyl)acetamide has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its ability to interact with various biological targets.

    Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

    Agrochemicals: The compound is explored for its potential as a pesticide or herbicide due to its ability to inhibit specific enzymes in plants and pests.

    Biological Research: It is used as a probe to study enzyme activities and protein interactions in biological systems.

Mechanism of Action

The mechanism of action of 2-(2,1,3-Benzothiadiazole-4-sulfonyl)-N-(3-chloro-2-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of normal cellular processes. In cancer research, it may induce apoptosis by activating specific signaling pathways and inhibiting cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,1,3-Benzothiadiazole-4-sulfonyl)-N-(2-methylphenyl)acetamide
  • 2-(2,1,3-Benzothiadiazole-4-sulfonyl)-N-(4-chlorophenyl)acetamide
  • 2-(2,1,3-Benzothiadiazole-4-sulfonyl)-N-(3-methylphenyl)acetamide

Uniqueness

2-(2,1,3-Benzothiadiazole-4-sulfonyl)-N-(3-chloro-2-methylphenyl)acetamide is unique due to the presence of both the 3-chloro and 2-methyl substituents on the phenyl ring, which can significantly influence its biological activity and chemical reactivity. These substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C15H12ClN3O3S2

Molecular Weight

381.9 g/mol

IUPAC Name

2-(2,1,3-benzothiadiazol-4-ylsulfonyl)-N-(3-chloro-2-methylphenyl)acetamide

InChI

InChI=1S/C15H12ClN3O3S2/c1-9-10(16)4-2-5-11(9)17-14(20)8-24(21,22)13-7-3-6-12-15(13)19-23-18-12/h2-7H,8H2,1H3,(H,17,20)

InChI Key

YAMKVXJTMORLMH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CS(=O)(=O)C2=CC=CC3=NSN=C32

Origin of Product

United States

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